3-(Methoxymethyl)phenylZinc bromide
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Overview
Description
3-(Methoxymethyl)phenylZinc bromide is an organozinc compound widely used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. This compound is known for its reactivity and versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methoxymethyl)phenylZinc bromide can be synthesized through the direct insertion of zinc into the corresponding aryl bromide. The reaction typically involves the use of zinc powder and lithium chloride in a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process involves careful control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)phenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is prominently used in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts, such as PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilisation and Initiation), are commonly used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is a preferred solvent due to its ability to stabilize organozinc reagents.
Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions involving this compound include biaryl compounds, alcohols, and other functionalized aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
3-(Methoxymethyl)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a reagent in the modification of biomolecules, such as peptides and nucleotides.
Medicine: It is employed in the development of new drug candidates through the formation of key intermediates.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)phenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the activation and stabilization of the organozinc species .
Comparison with Similar Compounds
Similar Compounds
- PhenylZinc bromide
- 3-(Methoxy)phenylZinc bromide
- 4-(Methoxymethyl)phenylZinc bromide
Uniqueness
3-(Methoxymethyl)phenylZinc bromide is unique due to the presence of the methoxymethyl group, which enhances its reactivity and selectivity in cross-coupling reactions. This functional group provides additional stability to the organozinc compound, making it more versatile in various synthetic applications .
Properties
Molecular Formula |
C8H9BrOZn |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
bromozinc(1+);methoxymethylbenzene |
InChI |
InChI=1S/C8H9O.BrH.Zn/c1-9-7-8-5-3-2-4-6-8;;/h2-3,5-6H,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
TVIUAMBOWBRFMH-UHFFFAOYSA-M |
Canonical SMILES |
COCC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
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